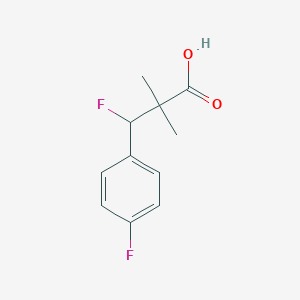
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure significantly influences its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the fluorination of precursor compounds. One common method includes the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas (F2), followed by hydrolysis in the presence of sodium bicarbonate (NaHCO3) to yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated compounds often employs advanced fluorination techniques, such as the use of selective fluorinating agents and catalysts to achieve high yields and purity. The process may involve multiple steps, including the preparation of intermediates, fluorination, and purification.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Fluorinated compounds are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong covalent bonds with carbon, influencing its reactivity and stability. This makes it an effective inhibitor of certain enzymes and a valuable tool in studying biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-3-phenylpropanoic acid
- 4-Fluoro-2,2-dimethylpropanoic acid
- 3,4-Difluorophenylacetic acid
Uniqueness
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical properties compared to similar compounds. The dual fluorination provides increased stability, reactivity, and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C11H12F2O2 |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
3-fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,14,15) |
Clave InChI |
KZIARHDXCWEYLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=C(C=C1)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
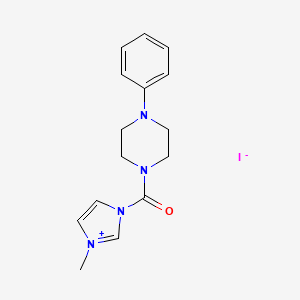
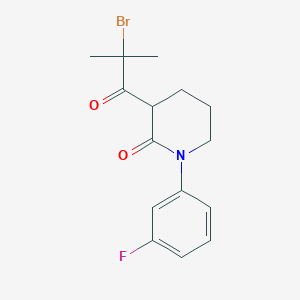
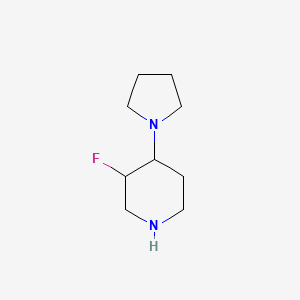
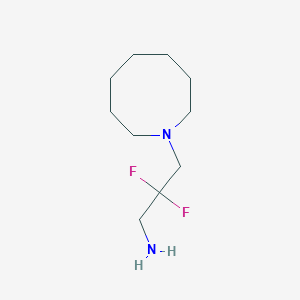
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
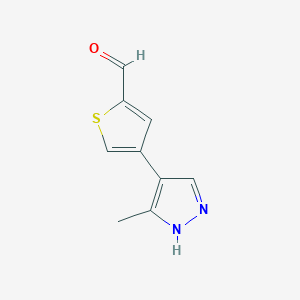
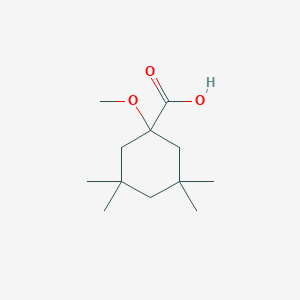
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
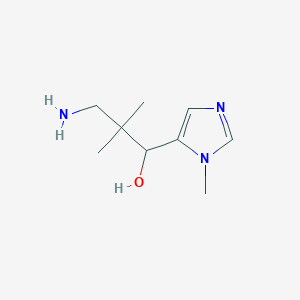
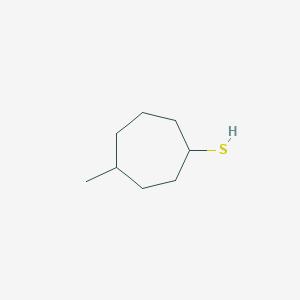
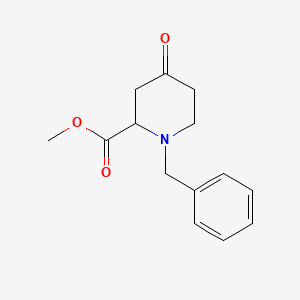
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)

